![molecular formula C28H46OSn B12537240 1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one CAS No. 820250-64-4](/img/structure/B12537240.png)
1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fenil-4-[1-(tributilestaño)etenil]oct-1-en-3-ona es un compuesto químico conocido por su estructura y propiedades únicas. A menudo se utiliza en diversas aplicaciones de investigación científica debido a su reactividad y potencial para formar moléculas complejas.
Métodos De Preparación
La síntesis de 1-Fenil-4-[1-(tributilestaño)etenil]oct-1-en-3-ona normalmente implica la reacción de fenilacetileno con hidruro de tributilestaño en presencia de un catalizador. Las condiciones de reacción a menudo incluyen un solvente como el tolueno y un rango de temperatura de 60-80°C. Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero a mayor escala con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
1-Fenil-4-[1-(tributilestaño)etenil]oct-1-en-3-ona experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de cetonas o alcoholes correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como el hidruro de aluminio y litio, lo que da como resultado la formación de alcanos o alcoholes.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde el grupo tributilestaño es reemplazado por otros grupos funcionales utilizando reactivos como halógenos o compuestos organometálicos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes como diclorometano, catalizadores como paladio y temperaturas que van desde la temperatura ambiente hasta 100°C. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .
Aplicaciones Científicas De Investigación
1-Fenil-4-[1-(tributilestaño)etenil]oct-1-en-3-ona tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas complejas y en el estudio de mecanismos de reacción.
Biología: El compuesto se utiliza en el desarrollo de moléculas bioactivas y en el estudio de vías biológicas.
Mecanismo De Acción
El mecanismo por el cual 1-Fenil-4-[1-(tributilestaño)etenil]oct-1-en-3-ona ejerce sus efectos implica su capacidad de participar en diversas reacciones químicas. El grupo tributilestaño es particularmente reactivo, lo que permite que el compuesto forme enlaces con otras moléculas y participe en complejas vías de reacción. Los objetivos moleculares y las vías implicadas incluyen interacciones con enzimas, receptores y otras moléculas biológicas .
Comparación Con Compuestos Similares
1-Fenil-4-[1-(tributilestaño)etenil]oct-1-en-3-ona se puede comparar con compuestos similares como:
1-Fenil-4-(tributilestaño)-1H-1,2,3-triazol: Este compuesto tiene un grupo tributilestaño similar pero difiere en su estructura general y reactividad.
1-Fenil-4-(tributilestaño)but-1-en-3-ona: Otro compuesto con un grupo tributilestaño, pero con una cadena de carbono más corta.
La singularidad de 1-Fenil-4-[1-(tributilestaño)etenil]oct-1-en-3-ona radica en su estructura específica, que proporciona una reactividad distinta y un potencial para formar moléculas complejas .
Propiedades
Número CAS |
820250-64-4 |
|---|---|
Fórmula molecular |
C28H46OSn |
Peso molecular |
517.4 g/mol |
Nombre IUPAC |
1-phenyl-4-(1-tributylstannylethenyl)oct-1-en-3-one |
InChI |
InChI=1S/C16H19O.3C4H9.Sn/c1-3-5-11-15(4-2)16(17)13-12-14-9-7-6-8-10-14;3*1-3-4-2;/h6-10,12-13,15H,2-3,5,11H2,1H3;3*1,3-4H2,2H3; |
Clave InChI |
WNLQJHWOQCBHMC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=C)[Sn](CCCC)(CCCC)CCCC)C(=O)C=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


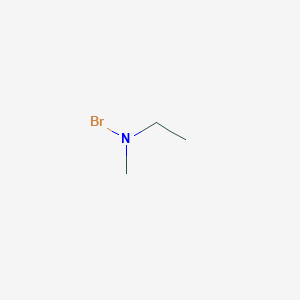
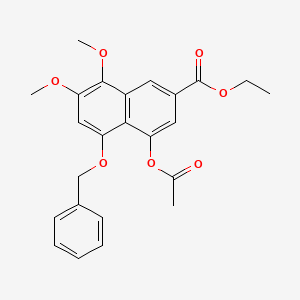
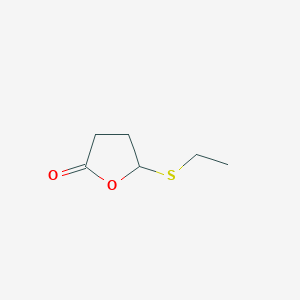
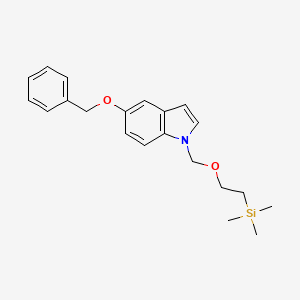
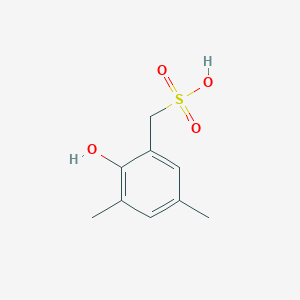
![3-Methyl-2-[2-(morpholin-4-yl)ethoxy]-4-propoxybenzaldehyde](/img/structure/B12537193.png)
![4-[5-(4-Methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12537197.png)
![1,2-Propanediol, 2-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]-, (2R)-](/img/structure/B12537198.png)
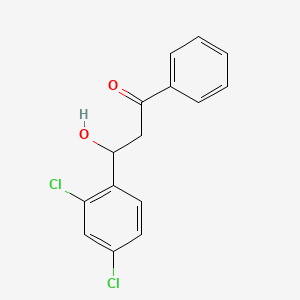
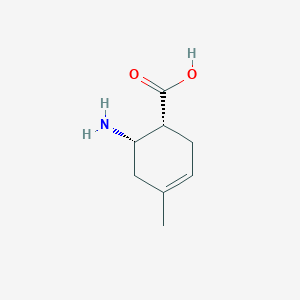
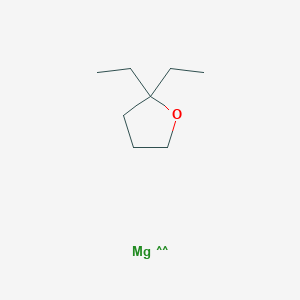
![2,2'-({2-[(3-Hydroxypropyl)amino]-2-oxoethyl}azanediyl)diacetic acid](/img/structure/B12537236.png)
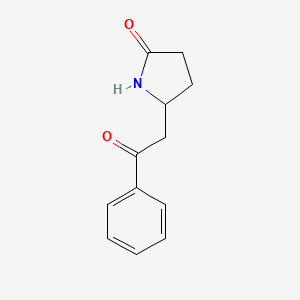
![2-(3-Azidopropoxy)bicyclo[2.2.1]hept-2-ene](/img/structure/B12537253.png)
